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Compound of Interest

Compound Name:
6-Morpholinobenzo[d]thiazol-2-

amine

Cat. No.: B1331860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-

aminobenzothiazole derivatives against established therapeutic agents. The information

presented is based on a comprehensive review of published experimental data, offering a

valuable resource for researchers investigating this versatile class of compounds. Due to the

limited publicly available data on the specific compound 6-Morpholinobenzo[d]thiazol-2-
amine, this guide focuses on the broader class of 2-aminobenzothiazole derivatives, for which

a substantial body of research exists.

Anticancer Activity: A Potent New Frontier
Numerous studies have highlighted the significant cytotoxic effects of 2-aminobenzothiazole

derivatives against a range of human cancer cell lines. Their mechanism of action is frequently

attributed to the inhibition of key signaling pathways crucial for cancer cell proliferation and

survival, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.

Quantitative Comparison of Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative

2-aminobenzothiazole derivatives against various cancer cell lines, compared to the standard

chemotherapeutic agent, Doxorubicin. Lower IC₅₀ values indicate greater potency.
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Compound/
Drug

Target/Mec
hanism of
Action

MCF-7
(Breast
Cancer)
IC₅₀ (µM)

A549 (Lung
Cancer)
IC₅₀ (µM)

HCT-116
(Colon
Cancer)
IC₅₀ (µM)

Reference(s
)

2-

Aminobenzot

hiazole

Derivative 1

(Compound

13)

EGFR

Inhibition
- 9.62 6.43 [1]

2-

Aminobenzot

hiazole

Derivative 2

(Compound

20)

VEGFR-2

Inhibition
8.27 - 7.44 [1]

2-

Aminobenzot

hiazole

Derivative 3

(OMS5)

PI3Kδ

Inhibition
39.51 22.13 - [2][3]

2-

Aminobenzot

hiazole

Derivative 4

(OMS14)

PI3Kδ

Inhibition
61.03 34.09 - [2][3]

Doxorubicin

DNA

Intercalation,

Topoisomera

se II Inhibition

~0.05 - 1.0 ~0.1 - 1.0 ~0.1 - 0.5 [4][5][6][7]

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Signaling Pathways in Anticancer Activity
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// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",

fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2

[label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid,

penwidth=1]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",

style=solid, penwidth=1]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR

[label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell

Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=invhouse,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [dir=none, style=dashed,

color="#5F6368"]; PIP3 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368",

color="#5F6368"]; AKT -> mTOR [label=" activates", fontsize=8, fontcolor="#5F6368",

color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Aminobenzothiazole -> PI3K

[label=" inhibits", arrowhead=tee, color="#EA4335"];

caption [label="PI3K/AKT/mTOR Signaling Pathway Inhibition", shape=plaintext,

fontname="Arial", fontsize=12, fontcolor="#202124"]; } .enddot

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.[8][9][10][11][12]

// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",

style=solid, penwidth=1]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05",

fontcolor="#202124"]; Downstream [label="Downstream\nSignaling\n(e.g., PLCγ, PI3K/AKT)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-

Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label=" binds", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

VEGFR2 -> Downstream [label=" activates", fontsize=8, fontcolor="#5F6368",

color="#5F6368"]; Downstream -> Angiogenesis [color="#5F6368"]; Aminobenzothiazole ->

VEGFR2 [label=" inhibits", arrowhead=tee, color="#EA4335"];
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caption [label="VEGFR-2 Signaling Pathway Inhibition", shape=plaintext, fontname="Arial",

fontsize=12, fontcolor="#202124"]; } .enddot

Caption: VEGFR-2 Signaling Pathway Inhibition.[13][14][15][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which

is an indicator of cell viability.[18][19][20][21]

Experimental Workflow

1. Seed Cells
in 96-well plate

2. Add 2-Aminobenzothiazole
Derivative/Control

3. Incubate
(24-72h)

4. Add MTT
Reagent

5. Incubate
(2-4h)

6. Add Solubilizing Agent
(e.g., DMSO)

7. Measure Absorbance
(570 nm)

MTT Assay Workflow for Cytotoxicity

Click to download full resolution via product page

Caption: MTT Assay Workflow for Cytotoxicity.

Detailed Steps:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000

to 10,000 cells per well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the 2-

aminobenzothiazole derivatives or standard drugs and incubated for 48-72 hours.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well.

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the

yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization

solution (e.g., DMSO or isopropanol).
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Absorbance Measurement: The absorbance is measured using a microplate reader at a

wavelength of 570 nm. The intensity of the purple color is directly proportional to the number

of viable cells.

Antimicrobial Activity: A Promising Alternative to
Conventional Antibiotics
Certain 2-aminobenzothiazole derivatives have demonstrated significant antibacterial and

antifungal properties against a variety of pathogenic microorganisms. Their mechanism of

action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness.

The table below compares the MIC values (in µg/mL) of representative 2-aminobenzothiazole

derivatives with a standard antibiotic, Ciprofloxacin, and an antifungal, Fluconazole. Lower MIC

values indicate greater potency.

Compound/Dr
ug

Staphylococcu
s aureus
(Gram-
positive) MIC
(µg/mL)

Escherichia
coli (Gram-
negative) MIC
(µg/mL)

Candida
albicans
(Fungus) MIC
(µg/mL)

Reference(s)

2-

Aminobenzothiaz

ole Derivative

(Compound 1n)

- - 4-8 [22]

2-

Aminobenzothiaz

ole Derivative

(Compound 1o)

- - 4-8 [22]

Ciprofloxacin 0.12 - >8 ≤0.06 - >8 Not Applicable [23][24][25][26]

Fluconazole Not Applicable Not Applicable 12.5 - 50 [27]
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Note: MIC values can vary between studies due to different strains and testing conditions.

Mechanism of Antimicrobial Action
// Nodes DNA_Gyrase [label="DNA Gyrase\n(Topoisomerase II)", fillcolor="#FBBC05",

fontcolor="#202124"]; DNA_Replication [label="DNA Replication &\nRepair", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-

Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Bacterial_Cell_Death [label="Bacterial Cell Death", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_Gyrase -> DNA_Replication [label=" enables", fontsize=8, fontcolor="#5F6368",

color="#5F6368"]; Aminobenzothiazole -> DNA_Gyrase [label=" inhibits", arrowhead=tee,

color="#EA4335"]; DNA_Replication -> Bacterial_Cell_Death [style=dashed, arrowhead=none,

color="#5F6368"]; DNA_Gyrase -> Bacterial_Cell_Death [label=" inhibition leads to",

style=dashed, arrowhead=vee, color="#EA4335"];

caption [label="Inhibition of Bacterial DNA Gyrase", shape=plaintext, fontname="Arial",

fontsize=12, fontcolor="#202124"]; } .enddot

Caption: Inhibition of Bacterial DNA Gyrase.[28][29][30][31][32]

Experimental Protocol: Broth Microdilution for MIC
Determination
This method is a gold standard for determining the minimum inhibitory concentration (MIC) of

an antimicrobial agent against a specific microorganism.[33][34][35][36][37]

Experimental Workflow

1. Prepare Serial Dilutions
of Compound in Broth

2. Inoculate with
Bacterial/Fungal Suspension

3. Incubate
(18-24h)

4. Observe for
Visible Growth

5. Determine MIC
(Lowest concentration

with no growth)
Broth Microdilution Workflow for MIC
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Click to download full resolution via product page

Caption: Broth Microdilution Workflow for MIC.

Detailed Steps:

Serial Dilution: A two-fold serial dilution of the 2-aminobenzothiazole derivative is prepared in

a liquid growth medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with a standardized suspension of the test

microorganism.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours

for bacteria).

Observation: After incubation, the wells are visually inspected for turbidity, which indicates

microbial growth.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.

Conclusion
The 2-aminobenzothiazole scaffold represents a promising platform for the development of

novel therapeutic agents with potent anticancer and antimicrobial activities. The data presented

in this guide highlight the potential of these derivatives to outperform or serve as viable

alternatives to existing treatments. Further research, including in vivo studies and lead

optimization, is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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